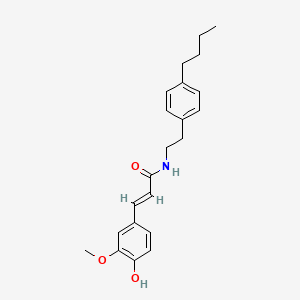
Cuscuta propenamide 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cuscuta propenamide 2 is an enamide obtained by the formal condensation of ferulic acid with 2-(4-butylphenyl)ethanamine. It is isolated from Cuscuta reflexa and displays strong inhibitory activity against alpha-glucosidase (EC 3.2.1.20). It has a role as an EC 3.2.1.20 (alpha-glucosidase) inhibitor and a plant metabolite. It is an enamide, a member of guaiacols and a secondary carboxamide. It derives from a ferulic acid.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Cuscuta species are known for their rich phytochemical profile, which includes alkaloids, flavonoids, and phenolic compounds. These constituents have been linked to various therapeutic effects:
- Anticancer Activity : Research indicates that extracts from Cuscuta species exhibit significant cytotoxic effects against various cancer cell lines. Cuscuta propenamide 2 has shown promise in inhibiting the proliferation of hepatocellular carcinoma cells, suggesting its potential as an anticancer agent .
- Antimicrobial Properties : The methanolic extract of Cuscuta species demonstrates potent antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. This suggests that this compound may contribute to developing new antimicrobial agents .
- Antioxidant Effects : The presence of phenolic compounds in this compound is associated with antioxidant activities, which can mitigate oxidative stress-related damage in cells. This property is crucial in preventing diseases linked to oxidative stress, including neurodegenerative disorders .
Biotechnological Applications
This compound also holds potential in biotechnological contexts:
- Plant Communication Studies : Cuscuta species are unique in that they can facilitate communication between host plants through their haustoria. Studies have shown that reactive oxygen species (ROS) can be transmitted between connected plants via Cuscuta bridges, indicating a novel method of inter-plant signaling that could be harnessed for agricultural applications .
- Genetic Studies : The bidirectional RNA exchange between Cuscuta and its host plants presents opportunities for studying gene transfer mechanisms and plant responses to parasitism. This research could lead to advancements in genetic engineering and crop protection strategies .
Anticancer Efficacy
A study investigating the anticancer properties of this compound revealed that it significantly reduced cell viability in hepatocellular carcinoma cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell cycle progression.
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| HepG2 (liver cancer) | 25 | Induction of apoptosis |
| MCF-7 (breast cancer) | 30 | Cell cycle arrest |
Antimicrobial Activity
In vitro tests demonstrated the effectiveness of this compound against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
Eigenschaften
Molekularformel |
C22H27NO3 |
|---|---|
Molekulargewicht |
353.5 g/mol |
IUPAC-Name |
(E)-N-[2-(4-butylphenyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C22H27NO3/c1-3-4-5-17-6-8-18(9-7-17)14-15-23-22(25)13-11-19-10-12-20(24)21(16-19)26-2/h6-13,16,24H,3-5,14-15H2,1-2H3,(H,23,25)/b13-11+ |
InChI-Schlüssel |
QHMUIOCUPBCVFT-ACCUITESSA-N |
Isomerische SMILES |
CCCCC1=CC=C(C=C1)CCNC(=O)/C=C/C2=CC(=C(C=C2)O)OC |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)CCNC(=O)C=CC2=CC(=C(C=C2)O)OC |
Synonyme |
7'-(4'-hydroxy,3'-methoxyphenyl)-N-((4-butylphenyl)ethyl)propenamide 7'-(H-MP)-BPEP |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















